molecular formula C16H23N5Na2O15P2 B6594967 Guanosine 5'-diphospho-beta-L-fucose sodium salt CAS No. 148296-47-3

Guanosine 5'-diphospho-beta-L-fucose sodium salt

Cat. No.: B6594967
CAS No.: 148296-47-3
M. Wt: 633.3 g/mol
InChI Key: BUWGXAMQXMUESR-JLTDHLQRSA-L
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Description

Guanosine 5'-diphospho-β-L-fucose sodium salt (GDP-Fuc) is a nucleotide-activated sugar derivative critical in biological fucosylation processes. Structurally, it consists of a guanosine diphosphate (GDP) moiety linked to β-L-fucose, a 6-deoxy hexose with the configuration of L-galactose. The compound is commercially available as a sodium salt (≥85% purity) in powder form, with a water solubility of 50 mg/mL and storage recommendations at -20°C to ensure stability .

Biosynthesis: GDP-Fuc is biosynthesized from GDP-D-mannose via a multi-step enzymatic pathway requiring NADPH-dependent reductases and epimerases. This conversion is essential in bacteria (e.g., Aerobacter aerogenes) and eukaryotes for generating fucose-containing glycoconjugates .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWGXAMQXMUESR-JLTDHLQRSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O15P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163944
Record name Guanosine 5'-diphospho-beta-L-fucose sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148296-47-3
Record name Guanosine 5'-diphospho-beta-L-fucose sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148296473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5'-diphospho-beta-L-fucose sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DISODIUM GUANOSINE-5'-DIPHOSPHOFUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VG5M9827T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Reaction Framework

The chemical synthesis of GDP-β-L-fucose sodium salt involves sequential phosphorylation and coupling reactions starting from L-fucose. The foundational approach, detailed by Núñez et al. (1981), achieves a 40% overall yield through optimized intermediates. The process begins with the synthesis of β-L-fucopyranosyl phosphate, a key intermediate, followed by its coupling with guanosine 5'-monophosphate (GMP) derivatives.

Synthesis of β-L-Fucopyranosyl Phosphate

L-Fucose undergoes protection and phosphorylation using o-phenylene phosphochloridate in acetone, catalyzed by silver carbonate. This step yields β-L-fucopyranosyl phosphate with >95% anomeric purity, a significant improvement over earlier methods. The reaction conditions—including solvent choice (acetone), temperature (0°C), and catalyst loading—are critical for minimizing side products.

Key Data:

  • Yield: 50–70% for β-L-fucopyranosyl phosphate

  • Purity: >95% β-anomer (confirmed by ¹³C NMR and TLC)

Coupling with GMP Derivatives

β-L-Fucopyranosyl phosphate is reacted with activated GMP species, such as guanosine 5'-phosphoric di-n-butylphosphinothioic anhydride or GMP morpholidate, in anhydrous pyridine. Silver acetate facilitates the coupling, forming GDP-β-L-fucose. The product is purified via ion-exchange chromatography (Dowex-1 Cl⁻) and desalted using Bio-Gel P-2.

Reaction Conditions:

ParameterValue
SolventAnhydrous pyridine
CatalystSilver acetate (3.3 g/mmol)
Temperature22°C
PurificationLiCl gradient (0–0.4 M)

Yield: 50–80% (average 70%)

Alternative Phosphorylating Agents

The use of GMP morpholidate bypasses the need for thiophosphate intermediates, simplifying the synthesis. This method, while slower (requiring 3 days for completion), avoids potential sulfur contamination and achieves comparable yields (70%).

Enzymatic and Recombinant Production

Fucosyltransferase-Catalyzed Systems

Enzymatic synthesis employs fucosyltransferases (FucTs) to transfer fucose from GDP-β-L-fucose to acceptor molecules. While this method is highly specific, its utility for large-scale GDP-β-L-fucose production is limited by enzyme availability and cost.

Modular Pathway Engineering

Recent advances leverage recombinant bacteria (e.g., E. coli) engineered to overexpress GDP-fucose biosynthetic enzymes. These systems combine fucose salvage pathways with GTP-dependent kinases, though detailed protocols remain proprietary.

Advantages:

  • Scalability for industrial applications

  • Potential for isotopic labeling (e.g., ¹⁴C-fucose)

Analytical and Purification Strategies

Chromatographic Techniques

  • Ion-Exchange Chromatography: Dowex-1 Cl⁻ resin with LiCl/NaCl gradients separates GDP-β-L-fucose from unreacted GMP and phosphorylated byproducts.

  • HPLC Monitoring: Reverse-phase C18 columns (0.2 M potassium phosphate, pH 3.4) enable real-time reaction tracking, with GDP-β-L-fucose eluting at 11.7 min.

Spectroscopic Validation

  • ¹H NMR: Characteristic shifts for GDP-β-L-fucose include δ 4.845 ppm (fucosyl H1) and δ 8.10 ppm (guanosine H8).

  • UV-Vis: Absorption at 260 nm (ε = 12.2 × 10³ M⁻¹cm⁻¹) confirms nucleotide content.

Comparative Analysis of Methods

ParameterChemical SynthesisEnzymatic Production
Yield 40–70%Not reported
Time 3–5 daysHours (enzyme-dependent)
Scalability Millimolar scalePotentially industrial
Cost High (silver catalysts)Variable (enzyme sourcing)
Isotopic Labeling Feasible (e.g., ¹⁴C-fucose)Limited by enzyme specificity

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphospho-beta-L-fucose sodium salt primarily undergoes glycosylation reactions, where it acts as a donor of fucose residues. These reactions are catalyzed by fucosyltransferases, which transfer the fucose moiety to specific acceptor molecules .

Common Reagents and Conditions

The glycosylation reactions involving Guanosine 5’-diphospho-beta-L-fucose sodium salt typically require the presence of divalent metal ions such as Mg²⁺ or Mn²⁺ to stabilize the enzyme-substrate complex. The reactions are usually carried out at physiological pH and temperature .

Major Products

The major products formed from these reactions are fucosylated glycans, which are important components of glycoproteins and glycolipids. These fucosylated structures play critical roles in various biological processes, including cell adhesion, signal transduction, and immune response .

Scientific Research Applications

Biological Significance

GDP-fucose is crucial for fucosylation, a post-translational modification where fucose is added to glycoproteins and glycolipids. This modification is essential for various biological functions, including cell signaling, adhesion, and immune responses.

Applications in Research

  • Fucosyltransferase Substrate :
    • GDP-fucose serves as a substrate for fucosyltransferases, enzymes that catalyze the transfer of fucose to acceptor molecules. This property is utilized in various enzymatic assays to study fucosylation mechanisms .
  • Cell Adhesion Studies :
    • In cancer biology, GDP-fucose is used to investigate cell adhesion properties and mechanisms. Fucosylation affects how cells interact with each other and their environment, influencing tumor progression and metastasis .
  • Immunology :
    • The compound plays a role in modulating immune responses. Research indicates that GDP-fucose can influence the expression of selectins, which are critical for leukocyte trafficking during inflammation .
  • Microbe Agglutination Assays :
    • It is employed in microbe agglutination assays to study interactions between pathogens and host cells. These assays help elucidate the role of fucosylation in microbial pathogenesis .

Case Study 1: Fucosyltransferase VII Reaction Buffer

In a study focused on adipose tissue-derived mesenchymal stromal cells (AMSCs), GDP-fucose was used as part of the reaction buffer for fucosyltransferase VII (FTVII). The results demonstrated enhanced exofucosylation, which is critical for understanding stem cell biology and potential therapeutic applications .

Case Study 2: Cancer Cell Behavior

A research project investigated the effect of GDP-fucose on the adhesion properties of cancer cells. The findings revealed that increased fucosylation led to enhanced adhesion to endothelial cells, suggesting a mechanism by which cancer cells may metastasize .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Enzymatic AssaysSubstrate for fucosyltransferases
Cell BiologyStudying cell adhesion in cancer
ImmunologyModulating immune responses
MicrobiologyMicrobe agglutination assays

Mechanism of Action

Guanosine 5’-diphospho-beta-L-fucose sodium salt exerts its effects through its role as a fucose donor in glycosylation reactions. The fucose moiety is transferred from GDP-fucose to specific acceptor molecules by fucosyltransferases. This process is crucial for the biosynthesis of fucosylated glycans, which are involved in various cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Structure/Key Features Biological Role Key Applications Solubility/Storage
GDP-β-L-Fucose Sodium Salt GDP linked to β-L-fucose Fucosylation of glycans (e.g., Lewis antigens) Glycosyltransferase assays, microbial adhesion studies 50 mg/mL (water), -20°C
GDP-D-Mannose GDP linked to D-mannose Precursor for GDP-Fuc biosynthesis; mannosylation in bacterial polysaccharides Bacterial metabolism studies Not specified
Guanosine 5'-Triphosphate (GTP) Guanosine with triphosphate chain Energy transfer, G-protein signaling, RNA synthesis Mitochondrial function assays, GTPase activity studies Soluble; varies by salt form (e.g., disodium salt hydrate)
GDP-D-Glucose GDP linked to D-glucose Glycosylation in plant cell walls and bacterial capsules Polysaccharide synthesis research Not specified
Guanosine 5'-Diphospho-Guanosine (GDP-G) Dinucleotide (GDP linked to guanosine) Unclear; potential role in nucleotide metabolism in Artemia cysts Model organism studies (brine shrimp) Isolated from Artemia salina

Physicochemical Properties

  • Thermal Stability : GDP-Fuc requires storage at -20°C to prevent degradation, whereas GTP (disodium salt hydrate) is stable at similar conditions .
  • Solubility : GDP-Fuc (50 mg/mL in water) contrasts with GTP’s higher solubility in aqueous buffers (e.g., 100 mM in enzyme assays) .

Critical Analysis of Evidence

  • Contradictions : While GDP-Fuc biosynthesis is well-documented in bacteria , its regulatory mechanisms in eukaryotes require further study.
  • Gaps: Limited data on the stability and solubility of GDP-D-mannose and GDP-glucose under experimental conditions.

Biological Activity

Guanosine 5'-diphospho-beta-L-fucose sodium salt (GDP-fucose) is a nucleotide sugar that plays a significant role in various biological processes, particularly in glycosylation reactions. This article explores its biological activity, mechanisms of action, and implications in health and disease based on diverse research findings.

  • Molecular Formula : C₁₆H₂₅N₅NaO₁₅P₂
  • Molecular Weight : 485.36 g/mol
  • Solubility : Soluble in water at a concentration of 50 mg/mL .

Biological Functions

GDP-fucose serves as a substrate for fucosyltransferases, enzymes that catalyze the transfer of fucose to glycoproteins and glycolipids. This modification is crucial for various cellular functions, including:

  • Cell Adhesion : Fucosylation affects cell-cell and cell-matrix interactions, influencing immune responses and inflammation.
  • Developmental Processes : It plays a role in embryogenesis and organ development by modulating signaling pathways .
  • Pathogen Recognition : Fucosylated glycans are involved in the recognition of pathogens, impacting susceptibility to infections .

1. Fucosylation Pathways

GDP-fucose is synthesized from GDP-mannose through the action of specific enzymes. The fucosylation process is essential for the biosynthesis of Lewis antigens, which are critical in mediating cell adhesion and immune responses.

2. Interaction with Receptors

Research indicates that GDP-fucose can influence the activity of G protein-coupled receptors (GPCRs), which are vital for cellular signaling. For instance, studies have shown that guanine-based purines can inhibit the growth of certain cancer cell lines via GPCR-mediated pathways .

Case Study 1: Role in Cancer Biology

A study demonstrated that GDP-fucose plays a significant role in the proliferation and differentiation of glioma cells. It was found that fucosylated glycoproteins enhance tumor growth by promoting cell adhesion and migration .

Case Study 2: Immune Modulation

In another investigation, GDP-fucose was shown to modulate immune responses by altering the glycosylation patterns on immune cells. This modification can enhance or inhibit immune cell interactions, influencing inflammation and autoimmunity .

Research Findings

Recent studies have highlighted the following key findings regarding GDP-fucose:

  • Antitumor Activity : GDP-fucose has been implicated in inhibiting tumor growth through its effects on glycosylation patterns that influence cancer cell behavior .
  • Neuroprotective Effects : Some guanine-based compounds exhibit neuroprotective properties, suggesting that GDP-fucose may also play a role in central nervous system health .
  • Glycan Synthesis : The synthesis of GDP-fucose is critical for the production of fucosylated glycans involved in various biological processes, including those related to infectious diseases .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Cell AdhesionModulates interactions between cells and extracellular matrix components
Tumor Growth InhibitionImpacts proliferation of glioma cells through altered glycosylation
Immune Response ModulationAffects glycosylation on immune cells, influencing inflammation
NeuroprotectionPotential role in protecting neural cells from damage
Pathogen RecognitionInvolvement in the recognition and response to pathogens

Q & A

Q. What are the recommended storage and handling protocols for GDP-fucose sodium salt to ensure stability in enzymatic assays?

GDP-fucose sodium salt should be stored at -20°C in a desiccated environment to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as this may degrade the compound. For experimental use, prepare fresh solutions in deionized water (solubility: ≥50 mg/mL) and filter-sterilize if required for cell-based assays. Purity (≥85%) should be verified via LC-MS/MS using polar nucleotide-specific columns (e.g., Supel™ Carbon LC) to confirm intact molecular ion peaks and rule out degradation .

Q. How is GDP-fucose sodium salt utilized in standard enzymatic assays for fucosyltransferase activity?

GDP-fucose serves as the sugar donor in fucosyltransferase (FT) assays . A typical protocol involves:

  • Incubating the enzyme with GDP-fucose and an acceptor substrate (e.g., glycoproteins or synthetic glycans).
  • Quantifying fucose transfer using methods like agglutination inhibition assays or HPLC to measure unreacted GDP-fucose.
    For cell-based studies (e.g., murine adipose-derived mesenchymal stromal cells), GDP-fucose is added to reaction buffers to enable exofucosylation , enhancing cell surface glycan modifications .

Q. What analytical methods are recommended to assess the purity and integrity of GDP-fucose sodium salt?

  • LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry to detect intact GDP-fucose (m/z 588.1 for [M-H]⁻) and identify contaminants like hydrolyzed GDP or free fucose.
  • UV-Vis Spectroscopy : Monitor absorbance at 254 nm to confirm nucleotide integrity, as degradation products (e.g., GMP) exhibit distinct spectral shifts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fucosyltransferase activity data when using GDP-fucose sodium salt?

Discrepancies may arise from:

  • Substrate Purity : Verify GDP-fucose purity via LC-MS/MS to rule out hydrolysis (common in improper storage).
  • Enzyme Specificity : Perform kinetic assays with alternative nucleotide sugars (e.g., GDP-mannose) to confirm FT specificity for GDP-fucose.
  • Cofactor Requirements : Test for divalent cation dependence (e.g., Mn²⁺ or Mg²⁺), as some FTs require these for activity.
  • Radiolabeled Tracers : Use ³H-labeled GDP-fucose (if available) to trace fucose incorporation directly, bypassing indirect detection limitations .

Q. What advanced techniques are suitable for characterizing the structural stability of GDP-fucose under varying experimental conditions?

  • NMR Spectroscopy : Analyze ³¹P and ¹H NMR spectra to assess phosphate group integrity and anomeric carbon configuration. Compare with reference spectra for sodium vs. lithium salt forms, as lithium salts may offer enhanced stability in certain buffers .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity between GDP-fucose and fucosyltransferases under different pH/temperature conditions to optimize reaction parameters .

Q. How does the choice of buffer system impact GDP-fucose stability in glycosylation studies?

GDP-fucose is prone to hydrolysis in low-pH or high-ionic-strength buffers . Use Tris or HEPES buffers (pH 7.0–7.5) with ≤50 mM salt concentrations. For long-term incubations, include alkaline phosphatase inhibitors (e.g., sodium orthovanadate) to prevent enzymatic degradation. Partitioning studies in aqueous two-phase systems (e.g., dextran-PEG) can also reveal solubility-driven aggregation under stress conditions .

Q. What strategies can mitigate batch-to-batch variability in GDP-fucose sodium salt for reproducible glycoengineering?

  • COA Review : Request certificates of analysis (COA) from suppliers to confirm lot-specific purity and impurity profiles.
  • In-House Calibration : Normalize enzymatic activity assays using internal standards (e.g., commercially available GDP-mannose) to control for substrate variability .

Methodological Considerations

Q. How can isotopic labeling of GDP-fucose enhance tracking in metabolic flux studies?

Incorporate ³H- or ¹³C-labeled GDP-fucose to trace fucose incorporation into glycoconjugates via:

  • Autoradiography : Detect radiolabeled glycans in gel electrophoresis.
  • Mass Spectrometry : Use stable isotopes (e.g., ¹³C) for precise quantification in LC-MS workflows .

Q. What are the critical controls for validating GDP-fucose-dependent cellular fucosylation?

  • Negative Controls : Use FT knockout cells or FT-specific inhibitors (e.g., 2-fluoro-fucose).
  • Competition Assays : Co-incubate with excess unlabeled GDP-fucose to confirm saturable binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Guanosine 5'-diphospho-beta-L-fucose sodium salt
Reactant of Route 2
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Guanosine 5'-diphospho-beta-L-fucose sodium salt

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